

Spectroscopic Profile of 2-Chloro-6-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-methylbenzaldehyde

Cat. No.: B074664

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-6-methylbenzaldehyde** (C_8H_7ClO), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

2-Chloro-6-methylbenzaldehyde possesses a substituted benzene ring, which dictates its characteristic spectral features. The presence of an aldehyde group, a methyl group, and a chlorine atom on the aromatic ring leads to a distinct pattern in its NMR, IR, and mass spectra, allowing for its unambiguous identification and characterization.

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopy

The 1H NMR spectrum of **2-Chloro-6-methylbenzaldehyde** is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons. The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~10.4	Singlet	1H	Aldehyde (-CHO)
~7.3-7.5	Multiplet	3H	Aromatic (H3, H4, H5)
~2.6	Singlet	3H	Methyl (-CH ₃)

Note: Predicted values based on typical chemical shifts for substituted benzaldehydes.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents.

Chemical Shift (δ) (ppm)	Assignment
~192	C7 (Aldehyde C=O)
~140	C6 (C-CH ₃)
~135	C2 (C-Cl)
~133	C4
~131	C5
~129	C1
~126	C3
~19	C8 (Methyl -CH ₃)

Note: Predicted values based on data from structurally similar compounds such as 2-methylbenzaldehyde and 2-chloro-6-methylaniline.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-Chloro-6-methylbenzaldehyde** will be characterized by the stretching and

bending vibrations of its constituent bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~2920-2980	Medium	Methyl C-H Stretch
~2820, ~2720	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O Stretch
~1570, ~1460	Medium-Strong	Aromatic C=C Stretch
~750-800	Strong	C-Cl Stretch

Note: Predicted values based on characteristic IR absorption frequencies for substituted aromatic aldehydes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2-Chloro-6-methylbenzaldehyde** is expected to show a molecular ion peak and several characteristic fragment ions.

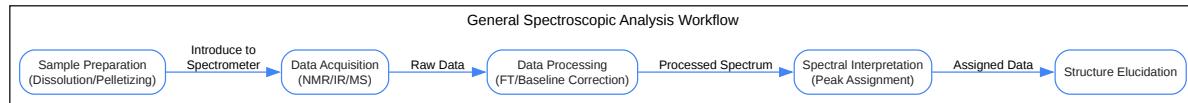
m/z	Proposed Fragment
154/156	[M] ⁺ (Molecular ion)
153/155	[M-H] ⁺
125/127	[M-CHO] ⁺
119	[M-Cl] ⁺
91	[C ₇ H ₇] ⁺

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate 3:1 intensity ratio.^[1] The top three peaks observed in the GC-MS analysis are m/z 153, 154, and 125.^[2]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data.

NMR Spectroscopy


A solution of **2-Chloro-6-methylbenzaldehyde** is prepared by dissolving 5-25 mg of the solid in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl_3), in a clean NMR tube. The solution must be homogeneous and free of any solid particles. The spectrum is then acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR. The data is processed, which includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal. The spectrum is recorded using an FTIR spectrometer, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion, generating a mass spectrum.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-6-methylbenzaldehyde | C8H7ClO | CID 12467050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-6-methylbenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074664#spectroscopic-data-for-2-chloro-6-methylbenzaldehyde-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com